[(1-Ethyl-1H-pyrazol-5-yl)methyl](pentyl)amine
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Overview
Description
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a pentylamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Substitution Reactions: The ethyl group can be introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of (1-Ethyl-1H-pyrazol-5-yl)methylamine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted derivatives at the amine group.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A similar compound with a methyl group instead of an ethyl group at the 1-position.
1-Ethyl-3-methyl-1H-pyrazol-4-amine: Another related compound with a methyl group at the 3-position and an ethyl group at the 1-position.
Uniqueness
(1-Ethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-8-12-10-11-7-9-13-14(11)4-2/h7,9,12H,3-6,8,10H2,1-2H3 |
InChI Key |
COUKZRCGGUOQHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1CC |
Origin of Product |
United States |
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